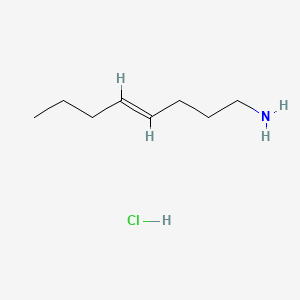
(4E)-oct-4-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-oct-4-en-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amine group attached to an octene chain. The compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-oct-4-en-1-amine hydrochloride typically involves the reaction of oct-4-en-1-amine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (4E)-oct-4-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(4E)-oct-4-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-oct-4-en-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: (4E)-oct-4-en-1-amine hydrochloride can be compared with other amine compounds such as:
- (4E)-hex-4-en-1-amine hydrochloride
- (4E)-dec-4-en-1-amine hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific chain length and the position of the double bond, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these structural features are important.
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
(E)-oct-4-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-2-3-4-5-6-7-8-9;/h4-5H,2-3,6-9H2,1H3;1H/b5-4+; |
InChI Key |
GWRUGCMKTMMKLB-FXRZFVDSSA-N |
Isomeric SMILES |
CCC/C=C/CCCN.Cl |
Canonical SMILES |
CCCC=CCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















